molecular formula C23H15NO3 B5081664 4-{1-cyano-2-[2-(2-propyn-1-yloxy)-1-naphthyl]vinyl}benzoic acid

4-{1-cyano-2-[2-(2-propyn-1-yloxy)-1-naphthyl]vinyl}benzoic acid

Cat. No.: B5081664
M. Wt: 353.4 g/mol
InChI Key: DULVBNAETJEJFZ-RGEXLXHISA-N
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Description

Compounds like “4-{1-cyano-2-[2-(2-propyn-1-yloxy)-1-naphthyl]vinyl}benzoic acid” are typically complex organic molecules. They often contain functional groups such as carboxylic acids, nitriles, and alkynes .


Synthesis Analysis

The synthesis of such compounds usually involves multi-step organic reactions. The propargyl group (prop-2-yn-1-yloxy) can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. For example, the carboxylic acid group can undergo reactions like esterification, amidation, and decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of these compounds would depend on their intended use. For example, if they are used as drugs, their mechanism of action would depend on the specific biological target they interact with .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific chemical structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for the study of these compounds could include further exploration of their synthesis, characterization, and potential applications in various fields such as medicine, materials science, and environmental science .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2-prop-2-ynoxynaphthalen-1-yl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO3/c1-2-13-27-22-12-11-17-5-3-4-6-20(17)21(22)14-19(15-24)16-7-9-18(10-8-16)23(25)26/h1,3-12,14H,13H2,(H,25,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULVBNAETJEJFZ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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